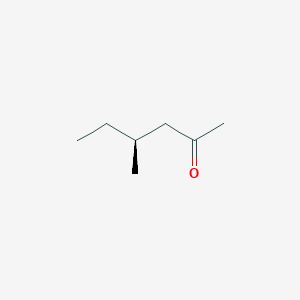
(S)-4-methyl-hexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-methyl-hexan-2-one is an organic compound with the molecular formula C7H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
(S)-4-methyl-hexan-2-one can be synthesized through several methods. One common approach involves the oxidation of (S)-4-methyl-2-hexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding ketone.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methyl-2-hexyn-1-ol. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
(S)-4-methyl-hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol, (S)-4-methyl-2-hexanol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: (S)-4-Methyl-2-hexanol
Substitution: Various substituted ketones and alcohols
科学研究应用
(S)-4-methyl-hexan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It serves as a model substrate for investigating the activity of various enzymes.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate. It is explored for its role in the synthesis of biologically active compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of (S)-4-methyl-hexan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and substitution. The carbonyl group in the compound is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications.
相似化合物的比较
(S)-4-methyl-hexan-2-one can be compared with other similar compounds, such as:
4-Methyl-2-pentanone: This compound has a similar structure but lacks the chiral center present in this compound. It is used in similar applications but does not exhibit the same stereochemical properties.
2-Hexanone: Another ketone with a similar carbonyl group, but with a different alkyl chain. It is used in different industrial applications and has distinct chemical properties.
4-Methyl-2-heptanone: This compound has a longer carbon chain and different physical properties. It is used in various chemical reactions and industrial processes.
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution studies. Its specific reactivity and applications distinguish it from other similar compounds.
属性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
(4S)-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI 键 |
XUPXMIAWKPTZLZ-LURJTMIESA-N |
手性 SMILES |
CC[C@H](C)CC(=O)C |
规范 SMILES |
CCC(C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















